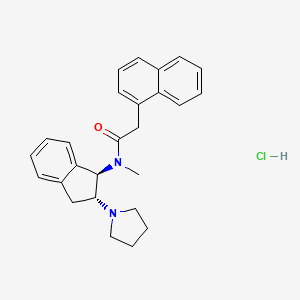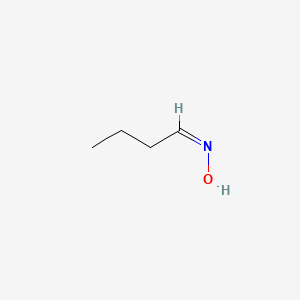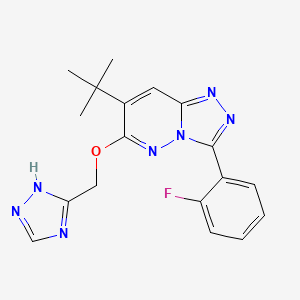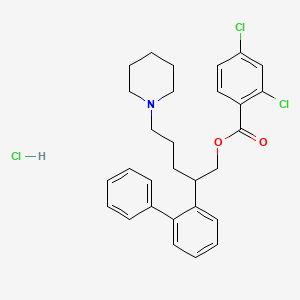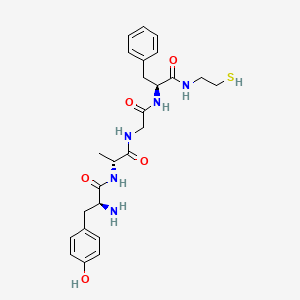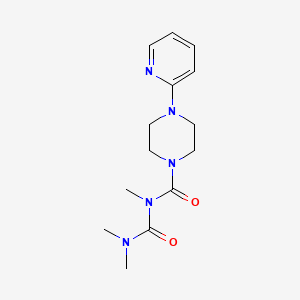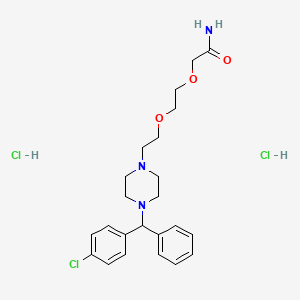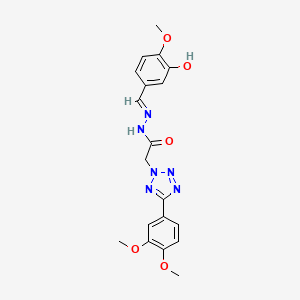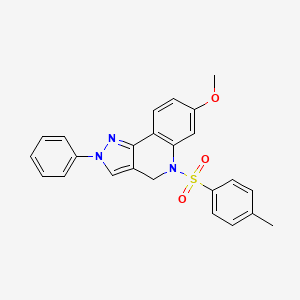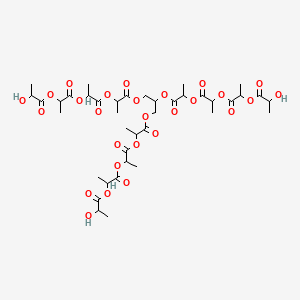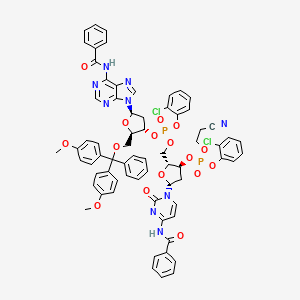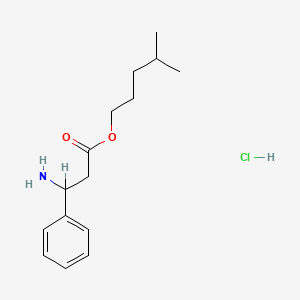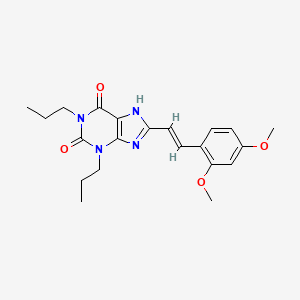
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a xanthine core substituted with a dimethoxystyryl group and two propyl groups. The xanthine core is a common structural motif found in many biologically active molecules, including caffeine and theophylline.
Preparation Methods
The synthesis of (E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine typically involves several steps, starting with the preparation of the xanthine core The xanthine core can be synthesized through a series of condensation reactions involving urea and malonic acid derivatives The dimethoxystyryl group is then introduced through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone
Chemical Reactions Analysis
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Addition: The double bond in the dimethoxystyryl group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or dihydro derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions.
Medicine: The compound is being explored for its potential therapeutic effects, including its role as an inhibitor of certain enzymes and receptors involved in disease pathways.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their signaling pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(E)-8-(2,4-Dimethoxystyryl)-1,3-dipropylxanthine can be compared with other similar compounds, such as:
Caffeine: Both compounds share a xanthine core, but caffeine lacks the dimethoxystyryl and propyl groups, resulting in different biological activities.
Theophylline: Similar to caffeine, theophylline has a xanthine core but differs in its substitution pattern, leading to distinct pharmacological effects.
(E)-2,5-bis(3,4-dimethoxystyryl)pyrazine: This compound shares the dimethoxystyryl group but has a pyrazine core instead of a xanthine core, resulting in different chemical and biological properties.
Properties
CAS No. |
151539-22-9 |
|---|---|
Molecular Formula |
C21H26N4O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O4/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)27)22-17(23-19)10-8-14-7-9-15(28-3)13-16(14)29-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-8+ |
InChI Key |
VJKLRAFMIQGORB-CSKARUKUSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


